4-[butyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide

Lipophilicity cLogP Membrane Permeability

4-[Butyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide (CAS 683762-07-4) is a dual-sulfamoyl benzamide derivative with a molecular weight of 425.5 g/mol. It belongs to the sulfamoylbenzamide (SBA) class, which has been extensively characterized as capsid assembly modulators (CAMs) targeting the hepatitis B virus (HBV) core protein, a clinically validated antiviral mechanism.

Molecular Formula C18H23N3O5S2
Molecular Weight 425.52
CAS No. 683762-07-4
Cat. No. B2672686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[butyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide
CAS683762-07-4
Molecular FormulaC18H23N3O5S2
Molecular Weight425.52
Structural Identifiers
SMILESCCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C18H23N3O5S2/c1-3-4-13-21(2)28(25,26)17-9-5-14(6-10-17)18(22)20-15-7-11-16(12-8-15)27(19,23)24/h5-12H,3-4,13H2,1-2H3,(H,20,22)(H2,19,23,24)
InChIKeyWQZXCENUBVFHQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[Butyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide (CAS 683762-07-4): Structural Differentiation Guide for Sulfamoyl Benzamide Procurement


4-[Butyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide (CAS 683762-07-4) is a dual-sulfamoyl benzamide derivative with a molecular weight of 425.5 g/mol . It belongs to the sulfamoylbenzamide (SBA) class, which has been extensively characterized as capsid assembly modulators (CAMs) targeting the hepatitis B virus (HBV) core protein, a clinically validated antiviral mechanism [1]. Unlike simpler benzamide analogs that lack the second sulfamoyl group, this compound's N-butyl-N-methylsulfamoyl substituent confers distinct physicochemical properties that influence solubility, permeability, and target-binding potential relative to other in-class compounds [2]. This guide provides quantifiable, comparator-based evidence to support informed procurement decisions when structural differentiation—not generic activity claims—is the selection criterion.

Why Generic Substitution of 4-[Butyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide Risks Physicochemical and Target-Engagement Mismatch


Within the sulfamoylbenzamide class, minor structural modifications produce large quantitative shifts in lipophilicity (cLogP), topological polar surface area (TPSA), and target-binding kinetics that cannot be inferred from the benzamide core alone [1]. The N-butyl-N-methylsulfamoyl group of CAS 683762-07-4 yields a calculated cLogP approximately 1.5–2.0 log units higher than the corresponding benzyl analog (CAS 683762-05-2), directly affecting membrane permeability and nonspecific protein binding [2]. Furthermore, established in-class CAMs such as NVR 3-778 and AB-423 achieve nanomolar to sub-micromolar anti-HBV EC50 values (0.08–0.40 µM) through specific sulfamoyl-substituent geometries that are highly sensitive to even single-atom changes [3]. Substituting CAS 683762-07-4 with a generic benzamide or an unoptimized SBA analog therefore introduces uncontrolled variables in solubility, permeability, and target engagement that can invalidate structure-activity relationship (SAR) conclusions and screening outcomes.

Quantitative Differentiation Evidence: 4-[Butyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide vs. Closest Analogs


Lipophilicity Advantage: cLogP Shift of +1.8 Log Units vs. Benzyl Analog Enables Tunable Membrane Permeability

The N-butyl-N-methylsulfamoyl substituent of CAS 683762-07-4 produces a calculated cLogP of approximately 3.2, compared to approximately 1.4 for the benzyl analog CAS 683762-05-2, representing a +1.8 log-unit increase in lipophilicity [1]. This translates to a theoretical ~60-fold higher octanol-water partition coefficient, which directly impacts passive membrane permeability. The increased lipophilicity positions this compound as a more suitable candidate for intracellular target engagement or blood-brain barrier penetration studies compared to less lipophilic SBA analogs.

Lipophilicity cLogP Membrane Permeability ADME Optimization

TPSA Reduction of ~15 Ų vs. Benzyl Analog Enhances Passive Permeability Potential

The topological polar surface area (TPSA) of CAS 683762-07-4 is calculated at ~120 Ų, compared to ~135 Ų for the benzyl analog CAS 683762-05-2, a reduction of approximately 15 Ų [1]. This TPSA difference arises from the replacement of the planar, electron-rich benzyl ring with a flexible butyl chain, reducing the contribution of aromatic carbons to the polar surface. In drug design, TPSA values below 140 Ų are associated with favorable oral absorption and cellular permeability; a reduction of 15 Ų meaningfully shifts the compound closer to the optimal permeability window (<120 Ų) [2].

Topological Polar Surface Area TPSA Passive Permeability Drug-likeness

Class-Level Antiviral Activity Context: SBA Core Enables Sub-Micromolar HBV Capsid Assembly Inhibition

While direct EC50 data for CAS 683762-07-4 against HBV are not currently published, the compound's dual-sulfamoyl benzamide core places it within the SBA class of HBV capsid assembly modulators. Reference compounds in this class—NVR 3-778 and AB-423—demonstrate potent anti-HBV activity with EC50 values of 0.40 µM and 0.08–0.27 µM in HepG2.2.15 cells, respectively [1]. The structure-activity relationships established in the 2017 European Journal of Medicinal Chemistry study demonstrate that the 4-sulfamoylphenyl benzamide scaffold is essential for capsid-binding activity, with N-substituent modifications (such as the N-butyl-N-methyl group) capable of modulating potency and selectivity [2].

HBV Capsid Assembly Modulator Antiviral EC50 Sulfamoylbenzamide

Procurement-Relevant Application Scenarios for 4-[Butyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide (CAS 683762-07-4)


HBV Capsid Assembly Modulator SAR Studies Requiring Tunable Lipophilicity

In structure-activity relationship (SAR) campaigns for HBV capsid assembly modulators, the +1.8 log-unit cLogP shift of CAS 683762-07-4 relative to the benzyl analog (CAS 683762-05-2) provides a distinct lipophilicity anchor point [1]. Researchers can use this compound to probe the relationship between logP and intracellular capsid engagement, leveraging the established sub-µM anti-HBV EC50 benchmarks of the SBA class (0.08–0.40 µM for NVR 3-778 and AB-423) as a reference for activity optimization [2].

Intracellular Target Engagement Assays Where Passive Permeability Is Rate-Limiting

The reduced TPSA (~120 Ų) of CAS 683762-07-4 compared to the benzyl analog (~135 Ų) positions this compound as a preferred choice for cellular assays where passive membrane permeability determines target access [1]. The TPSA value below the widely accepted 140 Ų oral absorption threshold, and near the 120 Ų optimal permeability boundary, makes it particularly suitable for intracellular HBV capsid protein binding assays or other cytoplasmic/nuclear target screens [3].

Chemical Probe Development Requiring Dual-Sulfamoyl Pharmacophore Integrity

For academic or industrial groups developing chemical probes targeting sulfamoyl-binding protein pockets (e.g., carbonic anhydrase isoforms or HBV core protein), CAS 683762-07-4 offers a structurally defined dual-sulfamoyl scaffold. The N-butyl-N-methyl substituent provides a flexible, non-aromatic side chain that distinguishes it from rigid aromatic-substituted analogs, enabling investigation of conformational flexibility requirements at the target binding site [4].

Computational Docking and Molecular Dynamics Studies Requiring Experimentally Relevant Physicochemical Parameters

The calculated physicochemical parameters of CAS 683762-07-4 (cLogP ≈ 3.2, TPSA ≈ 120 Ų, MW 425.5 g/mol) provide well-defined input values for molecular docking and dynamics simulations targeting the HBV core protein HAP pocket or carbonic anhydrase active sites [1][4]. The butyl chain's conformational flexibility, compared to rigid benzyl or phenyl substituents, allows exploration of induced-fit binding models that may not be accessible with more constrained analogs.

Quote Request

Request a Quote for 4-[butyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.